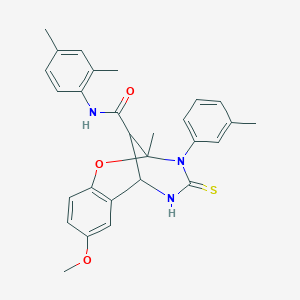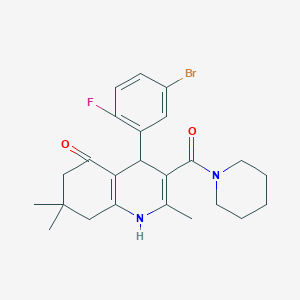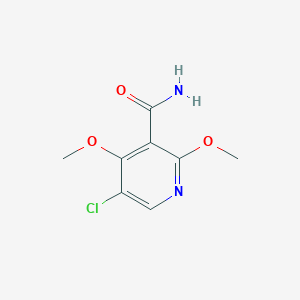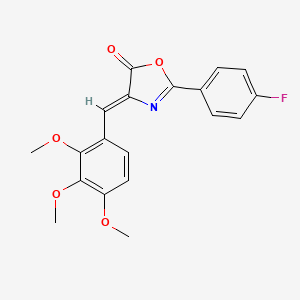![molecular formula C15H14ClN5 B11217201 1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11217201.png)
1-(3-chloro-4-methylphenyl)-N-(prop-2-en-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is also known as methyl isoeugenol or isoeugenol methyl ether . Its chemical formula is C₁₁H₁₄O₂ .
- It appears as a slightly viscous, colorless to pale yellow liquid with a fragrance reminiscent of clove. It has a melting point of 98-100°C and a boiling point of 262-264°C .
- Naturally, it occurs in more than 60 essential oils, including lemongrass oil, ylang-ylang oil, and valerian oil .
Preparation Methods
- The synthesis of methyl isoeugenol involves etherification of barbituric acid with methanol. Here’s the process:
- React barbituric acid with an appropriate base to form the barbiturate salt.
- Then, react the barbiturate salt with methanol to obtain methyl isoeugenol.
Chemical Reactions Analysis
- Methyl isoeugenol can undergo various reactions:
Oxidation: It can be oxidized under suitable conditions.
Reduction: Reduction reactions are possible.
Substitution: It can participate in substitution reactions.
- Common reagents include oxidizing agents (such as potassium permanganate), reducing agents (like sodium borohydride), and various acids and bases.
- Major products depend on the specific reaction conditions.
Scientific Research Applications
Anesthetic Properties: Methyl isoeugenol exhibits mild anesthetic effects and has been used in surgical and clinical procedures.
Biological Studies: Researchers study its impact on biological systems, including its potential as an analgesic or anti-inflammatory agent.
Industrial Use: It finds applications in perfumery and flavoring due to its pleasant aroma.
Mechanism of Action
- The exact mechanism isn’t fully elucidated, but it likely involves interactions with specific receptors or enzymes.
- Further research is needed to understand its molecular targets and pathways.
Comparison with Similar Compounds
- Methyl isoeugenol is unique due to its specific fragrance profile.
- Similar compounds include eugenol, isoeugenol, and other phenolic ethers.
Remember, this compound’s properties and applications continue to be explored, so future discoveries may enhance our understanding.
Properties
Molecular Formula |
C15H14ClN5 |
|---|---|
Molecular Weight |
299.76 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-N-prop-2-enylpyrazolo[3,4-d]pyrimidin-4-amine |
InChI |
InChI=1S/C15H14ClN5/c1-3-6-17-14-12-8-20-21(15(12)19-9-18-14)11-5-4-10(2)13(16)7-11/h3-5,7-9H,1,6H2,2H3,(H,17,18,19) |
InChI Key |
VKTKMRZALFWAEA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C3=NC=NC(=C3C=N2)NCC=C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[3-(furan-2-ylmethyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11217120.png)
![3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11217121.png)





![2-(1,1-dioxido-3-oxo-2-(o-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B11217154.png)
![7-(4-bromophenyl)-4-[4-(2-chlorophenyl)piperazin-1-yl]-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11217156.png)
![3-bromo-N-[3-(3-methylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B11217164.png)
![6-(3-bromophenyl)-3-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11217171.png)
![6-(3-bromophenyl)-7-(2-fluorophenyl)-7,12-dihydro-6H-chromeno[4,3-d][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11217177.png)


